molecular formula C29H25NO7 B12193682 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

Cat. No.: B12193682
M. Wt: 499.5 g/mol
InChI Key: YENTXBNEFSWQRI-KKMKTNMSSA-N
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Description

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate is a complex organic molecule that combines several functional groups, including indole, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, which are then coupled through a series of condensation reactions. The final step involves the esterification of the benzofuran intermediate with 3,5-dimethoxybenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H25NO7

Molecular Weight

499.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C29H25NO7/c1-5-30-16-18(24-14-19(33-2)7-9-25(24)30)12-27-28(31)23-8-6-20(15-26(23)37-27)36-29(32)17-10-21(34-3)13-22(11-17)35-4/h6-16H,5H2,1-4H3/b27-12+

InChI Key

YENTXBNEFSWQRI-KKMKTNMSSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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